molecular formula C12H20ClN5 B2818748 N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1353956-16-7

N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2818748
CAS No.: 1353956-16-7
M. Wt: 269.78
InChI Key: KKPZUHQYEUQBPZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine core substituted with a cyclopropyl group and a methylpiperazine moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction, often using cyclopropyl halides in the presence of a base.

    Methylpiperazine Addition: The methylpiperazine moiety is attached through a nucleophilic aromatic substitution reaction, where the pyrimidine ring acts as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropyl or piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the piperazine group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced pyrimidine or piperazine derivatives.

    Substitution Products: Various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in oncology and neurology.

    Antimicrobial Activity: Evaluated for its potential antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
  • N-Cyclopropyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine
  • N-Cyclopropyl-6-(3-ethylpiperazin-1-yl)pyrimidin-4-amine

Uniqueness

N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the methylpiperazine moiety enhances its stability and binding affinity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.ClH/c1-9-7-17(5-4-13-9)12-6-11(14-8-15-12)16-10-2-3-10;/h6,8-10,13H,2-5,7H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPZUHQYEUQBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=NC(=C2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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